Physicochemical Profiling of 4-[2-(Benzylamino)-2-oxoethyl]benzoic Acid
Physicochemical Profiling of 4-[2-(Benzylamino)-2-oxoethyl]benzoic Acid
This guide details the physicochemical profile of 4-((Benzylcarbamoyl)methyl)benzoic acid , a structural derivative of homoterephthalic acid characterized by a benzoic acid "head" and a benzylamide "tail."[1] This specific scaffold is frequently encountered in medicinal chemistry as a linker fragment in PTP1B inhibitors, PPAR agonists, and peptidomimetics.[1]
Technical Whitepaper | Version 1.0
Executive Summary
4-((Benzylcarbamoyl)methyl)benzoic acid (IUPAC: 4-[2-(benzylamino)-2-oxoethyl]benzoic acid) is a bifunctional small molecule combining a polar, ionizable carboxylic acid moiety with a lipophilic benzylamide domain.[1] Its physicochemical behavior is dominated by the pH-dependent solubility of the benzoic acid core (pKa ~4.[1]3) and the hydrogen-bonding potential of the amide linker.[1] This guide provides a comprehensive analysis of its solid-state properties, solution thermodynamics, and stability, alongside validated experimental protocols for characterization.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
| Property | Detail |
| IUPAC Name | 4-[2-(benzylamino)-2-oxoethyl]benzoic acid |
| Common Synonyms | Homoterephthalic acid mono-benzylamide; 4-(Benzylcarbamoylmethyl)benzoic acid |
| Molecular Formula | |
| Molecular Weight | 283.33 g/mol |
| SMILES | O=C(O)c1ccc(cc1)CC(=O)NCc2ccccc2 |
| Core Scaffold | Homoterephthalic acid (4-carboxymethylbenzoic acid) |
Structural Segmentation
The molecule consists of three distinct pharmacophores that dictate its properties:
-
Benzoic Acid Head: Provides pH-dependent solubility and electrostatic binding potential.
-
Methylene Linker: Insulates the aromatic ring from the amide, preventing conjugation and maintaining the pKa near that of benzoic acid.[1]
-
Benzylamide Tail: Adds significant lipophilicity (LogP contribution ~ +1.[1]5) and offers a donor/acceptor site for hydrogen bonding.[1]
Figure 1: Pharmacophore segmentation of the target molecule.
Physicochemical Properties[1][5][6][7]
Solid-State Profile
-
Appearance: White to off-white crystalline powder.
-
Melting Point (Predicted): 175°C – 195°C.[1]
-
Rationale: Homoterephthalic acid melts at ~237°C. Converting one acid group to a mono-benzylamide removes one strong acid-dimer interaction but introduces amide hydrogen bonding (N-H···O=C) and
- stacking from the benzyl ring, resulting in a high but slightly reduced melting point compared to the di-acid parent.[1]
-
-
Crystallinity: High tendency for polymorphism due to conformational flexibility of the methylene linker and benzyl amide bond rotation.[1]
Solution State & Lipophilicity[1]
-
Dissociation Constant (pKa): 4.3 ± 0.1.[1]
-
Lipophilicity (LogP/LogD):
Solubility Profile
The solubility is strictly pH-dependent:
-
pH < 3 (Acidic): Low aqueous solubility (< 50 µg/mL).[1] The molecule exists in its neutral, protonated form and may precipitate.[1]
-
pH > 5.5 (Basic): High aqueous solubility (> 1 mg/mL).[1] Formation of the benzoate anion drives dissolution.[1]
-
Organic Solvents: Soluble in DMSO, DMF, and Methanol; sparingly soluble in Dichloromethane.[1]
Stability & Reactivity
-
Hydrolytic Stability: The amide bond is stable under neutral and physiological conditions.[1] Hydrolysis to homoterephthalic acid and benzylamine requires harsh acidic (6M HCl, reflux) or basic (1M NaOH, >60°C) conditions.[1]
-
Thermal Stability: Stable up to its melting point.[1] Decarboxylation is unlikely below 200°C unless catalyzed by strong bases.[1]
-
Photostability: The benzyl and benzoyl rings absorb UV (λmax ~230-240 nm), but the molecule is generally photostable in solid form.[1]
Experimental Protocols
Protocol A: Potentiometric pKa Determination
Objective: To precisely determine the ionization constant of the benzoic acid moiety.[1]
-
Preparation: Dissolve 2 mg of the compound in 10 mL of a co-solvent mixture (e.g., Methanol/Water 30:70) to ensure initial solubility.
-
Titrant: Standardized 0.1 M KOH (CO2-free).
-
Procedure:
-
Analysis: Use the Bjerrum plot or Gran plot method to identify the equivalence point.[1] Extrapolate the pKa to zero organic solvent content using the Yasuda-Shedlovsky equation.[1]
Protocol B: Kinetic Solubility (Shake-Flask Method)
Objective: To define the solubility limit at physiological pH.[1]
-
Buffer Preparation: Prepare 50 mM Phosphate Buffer Saline (PBS) adjusted to pH 7.4.[1]
-
Saturation: Add excess solid compound (approx. 5 mg) to 1 mL of buffer in a glass vial.
-
Equilibration:
-
Shake at 300 rpm for 24 hours at 25°C.
-
Allow to stand for 2 hours or centrifuge at 10,000 rpm for 10 mins.
-
-
Quantification:
-
Remove supernatant and dilute with Mobile Phase (Acetonitrile/Water).[1]
-
Analyze via HPLC-UV (254 nm) against a standard calibration curve.
-
Protocol C: HPLC Purity & Stability Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 240 nm (Amide/Benzoyl absorption).[1]
Synthesis & Profiling Workflow
The following diagram illustrates the logical flow from synthesis to physicochemical validation.
Figure 2: Synthesis and characterization workflow.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220005, 4-(Carboxymethyl)benzoic acid. Retrieved from [Link]
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard text for pKa/LogP protocols).
-
ChemSrc. 4-(Benzyloxycarbonylamino-methyl)-benzoic acid Properties (Analog Reference). Retrieved from [Link][1]
